An In-depth Technical Guide to 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3
An In-depth Technical Guide to 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3
This technical guide provides a comprehensive overview of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3, a deuterated derivative of 5-Chlorosulfonyl-2-methoxybenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, applications, and biological activities, with a focus on its role in pharmaceutical research.
Chemical and Physical Properties
5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is primarily utilized as an intermediate in chemical syntheses and as an internal standard in pharmacokinetic studies. The incorporation of three deuterium atoms in the methoxy group provides a distinct mass signature, making it valuable for isotope dilution mass spectrometry.
Table 1: Physicochemical Properties of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 and its Non-deuterated Analog
| Property | 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 | 5-Chlorosulfonyl-2-methoxybenzoic Acid |
| CAS Number | 123958-84-9[1] | 51904-91-7[2][3][4] |
| Molecular Formula | C₈H₄D₃ClO₅S[1] | C₈H₇ClO₅S[2][5] |
| Molecular Weight | 253.67 g/mol [1] | 250.66 g/mol [2][5] |
| IUPAC Name | 5-chlorosulfonyl-2-(trideuteriomethoxy)benzoic acid[6] | 5-chlorosulfonyl-2-methoxybenzoic acid[7] |
| Appearance | White Solid[1] | Not specified |
| Purity | Min. 95% | Min. 95%[2][5] |
| Storage | 2-8°C Refrigerator[1] | Not specified |
Table 2: Spectroscopic Data for 5-Chlorosulfonyl-2-methoxybenzoic Acid and Related Compounds
| Data Type | Compound | Details |
| ¹H NMR | 5-Chlorosulfonyl-2-methoxybenzoic Acid | Data available from Aldrich Chemical Company, Inc.[3][7] |
| ¹³C NMR | 5-Chlorosulfonyl-2-methoxybenzoic Acid | Data available from Aldrich Chemical Company, Inc.[3][7] |
| LC-MS | 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 | m/z 256.1 [M+H]⁺ (theoretical: 256.06)[6] |
| GC-MS | 5-Chlorosulfonyl-2-methoxybenzoic Acid | Data available from NIST Mass Spectrometry Data Center[3][7] |
Synthesis and Reactivity
The synthesis of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 involves the deuteration of a suitable precursor followed by chlorosulfonation. While a specific protocol for the deuteration of the methoxy group was not found in the available literature, a general understanding of such reactions involves the use of deuterated reagents. The subsequent chlorosulfonation of the deuterated intermediate is a key step.
Synthesis of the Non-deuterated Analog
A common method for the synthesis of the non-deuterated 5-Chlorosulfonyl-2-methoxybenzoic acid involves the reaction of o-anisic acid with chlorosulfonic acid.
Experimental Protocol: Synthesis of 5-Chlorosulfonyl-2-methoxybenzoic Acid [8]
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To a stirred mixture of dichloroethane (72 ml), o-anisic acid (26.8 g), and sodium chloride (10 g), add chlorosulfonic acid (55 ml) over 6 hours at 20°C.
-
Warm the mixture to 40°C and then to 65°C after an additional hour.
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Maintain the temperature at 65°-70°C for 17 hours.
-
Cool the reaction mixture and pour it into ice water (300 g).
-
The resulting colorless solid is 5-Chlorosulfonyl-2-methoxybenzoic acid (yield: 28.7 g; 65%).
Reactivity
The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, making the compound a versatile reagent for introducing the sulfonyl moiety. It readily undergoes nucleophilic substitution reactions, for instance, with amines to form sulfonamides. This reactivity is central to its application in the synthesis of various pharmaceutical compounds.[6]
Applications in Drug Development
Intermediate in the Synthesis of S-(-)-Sulpiride
5-Chlorosulfonyl-2-methoxybenzoic Acid, and by extension its deuterated analog, is a key intermediate in the synthesis of S-(-)-Sulpiride.[1] Sulpiride is a dopamine D₂ and D₃ receptor antagonist used as an antipsychotic agent. The synthesis involves the reaction of 5-(aminosulfonyl)-2-methoxybenzoyl chloride (derived from 5-Chlorosulfonyl-2-methoxybenzoic acid) with 2(S)-(aminomethyl)-1-ethylpyrrolidine.
Isotopic Labeling in Pharmacokinetic Studies
The primary application of the deuterated form, 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3, is in pharmacokinetic studies. The deuterium labeling provides a stable isotope tracer that can be easily distinguished from its non-deuterated counterpart by mass spectrometry. This allows for the accurate quantification of the compound and its metabolites in biological matrices, aiding in the determination of absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[6]
Biological Activity and Mechanism of Action
While 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 itself is primarily a synthetic intermediate, derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid have shown potential as anticancer agents.
Anticancer Properties of Derivatives
Derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid have demonstrated antiproliferative activity against various cancer cell lines. This activity is often attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a common feature in many cancers.
Table 3: Antiproliferative Activity of 5-Chlorosulfonyl-2-methoxybenzoic Acid Derivatives [6]
| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |
| 5f | A-549 (Lung Cancer) | 9.5 | EGFR T790M inhibition |
| 5g | MCF-7 (Breast Cancer) | 11.9 | Apoptosis induction via caspase activation |
| 5d | Panc-1 (Pancreatic Cancer) | 31 | Dual binding modes in EGFR active sites |
Experimental Protocol: Antiproliferative Assay (MTT Assay) - General Protocol [6]
A general protocol for assessing the antiproliferative activity of compounds like the derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid using an MTT assay is as follows:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Proposed Mechanism of Action of Derivatives: EGFR Pathway Inhibition
The anticancer derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid are proposed to act as EGFR inhibitors. By binding to the EGFR, they block the downstream signaling pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[9][10]
Safety and Handling
For the non-deuterated analog, 5-Chlorosulfonyl-2-methoxybenzoic acid, the following safety information is available. It is reasonable to assume similar precautions should be taken for the deuterated compound.
-
Hazard Statements: Causes severe skin burns and eye damage. May cause an allergic skin reaction. Very toxic to aquatic life with long-lasting effects.[11]
-
Precautionary Statements: Keep away from heat/sparks/open flames/hot surfaces. Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[11]
It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A safety data sheet (SDS) should be consulted for detailed handling and emergency procedures.[11]
References
- 1. mcours.net [mcours.net]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(chlorosulfonyl)-2-methoxybenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives [mdpi.com]
